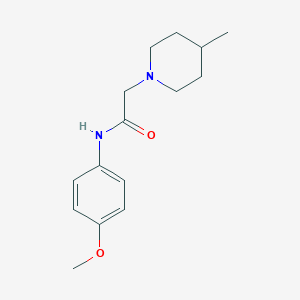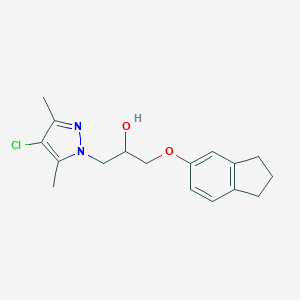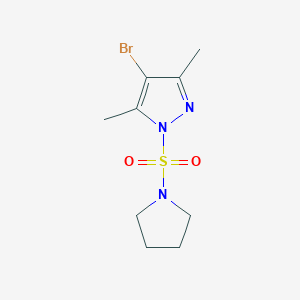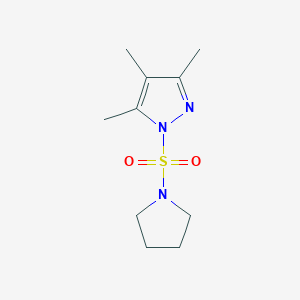![molecular formula C9H13ClN2O2S B500271 [(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine CAS No. 196879-70-6](/img/structure/B500271.png)
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine is an organic compound with the molecular formula C9H12ClNO2S It is characterized by the presence of a chloro-substituted phenyl ring, a sulfonamide group, and a dimethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine typically involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:
- Dissolve 3-chloro-4-methylbenzenesulfonyl chloride in an organic solvent.
- Add dimethylamine to the solution.
- Introduce a base (e.g., triethylamine) to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted phenylsulfonamides.
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
科学的研究の応用
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. Additionally, the dimethylamine moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory responses.
類似化合物との比較
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine can be compared with other sulfonamide derivatives, such as:
[(4-Methylphenyl)sulfamoyl]dimethylamine: Lacks the chloro substituent, resulting in different reactivity and biological activity.
[(3-Chloro-4-methylphenyl)sulfamoyl]ethylamine: Contains an ethylamine group instead of a dimethylamine group, leading to variations in its chemical and biological properties.
[(3-Chloro-4-methylphenyl)sulfamoyl]methylamine: Features a methylamine group, which affects its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
2-chloro-4-(dimethylsulfamoylamino)-1-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-4-5-8(6-9(7)10)11-15(13,14)12(2)3/h4-6,11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPBFRBZBNIIGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)N(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(hydroxymethyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B500191.png)
![N-[4-(benzyloxy)phenyl]-2,2-dimethylbutanamide](/img/structure/B500192.png)
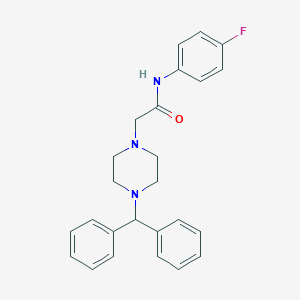
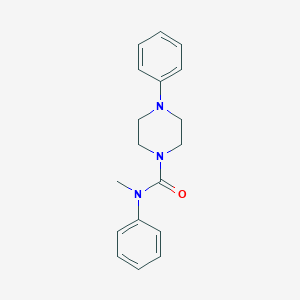
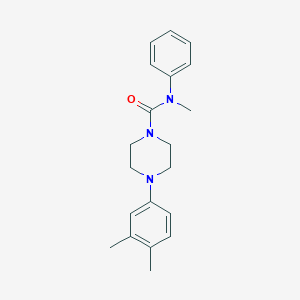
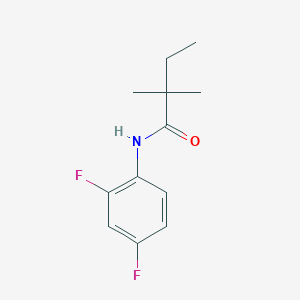


![2,2-dimethyl-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B500202.png)
